molecular formula C8H17BO2Si B12102835 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-

1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-

Cat. No.: B12102835
M. Wt: 184.12 g/mol
InChI Key: GYGVFCLOAGUWRB-XBXARRHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- typically involves the reaction of a boronic acid derivative with a suitable alkene under specific conditions. One common method includes the use of pinacolborane in the presence of a palladium catalyst to facilitate the borylation reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates . This ensures the efficient and scalable production of 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolanes .

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations . The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]- stands out due to its unique combination of a dioxaborolane ring with a trimethylsilyl group and a propenyl moiety. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C8H17BO2Si

Molecular Weight

184.12 g/mol

IUPAC Name

[(E)-3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl]-trimethylsilane

InChI

InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3/b8-4+

InChI Key

GYGVFCLOAGUWRB-XBXARRHUSA-N

Isomeric SMILES

B1(OCCO1)C/C=C/[Si](C)(C)C

Canonical SMILES

B1(OCCO1)CC=C[Si](C)(C)C

Origin of Product

United States

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